Home > Products > Screening Compounds P69653 > Antimicrobial peptide, Lci
Antimicrobial peptide, Lci -

Antimicrobial peptide, Lci

Catalog Number: EVT-247069
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antimicrobial peptides are critical components of the innate immune system, exhibiting a broad spectrum of antimicrobial activity. One such peptide is Lci, a 47-residue cationic antimicrobial peptide derived from Bacillus subtilis. It has garnered attention due to its potent activity against various pathogens, including Xanthomonas campestris and Pseudomonas solanacearum . The peptide's unique structure and mechanism of action contribute to its potential applications in medicine and agriculture.

Source and Classification

Lci is classified as a ribosomally produced and post-translationally modified peptide. It belongs to a category of antimicrobial peptides known as bacteriocins, specifically those produced by Bacillus species. This classification is significant as it highlights the peptide's origin and its role in microbial competition . The molecular weight of Lci is approximately 5,464 Da, which aligns with other antimicrobial peptides in its class .

Synthesis Analysis

Methods

The synthesis of Lci involves ribosomal translation followed by post-translational modifications. The gene encoding Lci is located within a gene cluster responsible for the production of several antimicrobial compounds. Techniques such as anion-exchange chromatography, reversed-phase liquid chromatography, and gel filtration chromatography are employed to purify the peptide from bacterial cultures .

Technical Details

The production process typically begins with culturing Bacillus subtilis under optimal conditions, followed by harvesting the culture supernatant. The supernatant undergoes centrifugation and filtration to remove cellular debris. Subsequent purification steps include ammonium sulfate precipitation and various chromatographic techniques to isolate Lci based on its unique properties .

Molecular Structure Analysis

Structure

Lci exhibits a distinctive structure characterized by a four-strand antiparallel β-sheet configuration. This structural arrangement is crucial for its stability and antimicrobial function, differentiating it from other known antimicrobial peptides that may contain disulfide bridges or circular structures .

Data

Nuclear magnetic resonance spectroscopy has been utilized to elucidate the solution structure of Lci, revealing insights into its conformational dynamics and stability in aqueous environments . The absence of disulfide bonds suggests that Lci maintains its structural integrity through alternative interactions.

Chemical Reactions Analysis

Reactions

Lci primarily interacts with microbial membranes, leading to membrane disruption. The mechanism involves binding to negatively charged lipid components in the bacterial membrane, which ultimately results in pore formation or membrane permeabilization .

Technical Details

The interaction kinetics between Lci and target microorganisms can be assessed using methods such as time-kill assays or membrane integrity assays. These experiments help quantify the peptide's efficacy against various pathogens under different conditions.

Mechanism of Action

Process

Lci exerts its antimicrobial effects through several mechanisms:

  • Membrane Disruption: By integrating into the lipid bilayer of bacterial membranes, Lci disrupts membrane integrity, leading to cell lysis.
  • Inhibition of Cell Wall Synthesis: The peptide may interfere with peptidoglycan synthesis, crucial for maintaining bacterial cell wall structure.
  • Intracellular Targeting: There is evidence suggesting that Lci can penetrate bacterial cells and interfere with intracellular processes, although this requires further investigation .

Data

Studies indicate that Lci demonstrates significant activity against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 5,464 Da.
  • Amino Acid Composition: Composed of 47 amino acids with a high proportion of cationic residues contributing to its positive charge.

Chemical Properties

  • Stability: Lci shows considerable stability across a range of pH levels (2.0–9.0) and temperatures (4.0–125°C), which enhances its applicability in various environments .
  • Solubility: Highly soluble in aqueous solutions, facilitating its use in biological applications.
Applications

Lci has potential applications in various scientific fields:

  • Agriculture: As a biopesticide, Lci can be utilized to protect crops against bacterial pathogens without harming beneficial microorganisms.
  • Medicine: Its broad-spectrum antimicrobial properties position Lci as a candidate for developing new antibiotics to combat resistant bacterial strains.
  • Food Preservation: Due to its stability and efficacy against foodborne pathogens, Lci can be explored as a natural preservative in food products .
Structural Biology and Conformational Dynamics of LCI

Four-Stranded Antiparallel β-Sheet Topology in the Absence of Disulfide Bonds

Nuclear magnetic resonance (NMR) spectroscopy has elucidated LCI's solution structure as a 47-residue cationic peptide featuring a distinctive four-stranded antiparallel β-sheet as its dominant secondary structural element [1]. This topology is unprecedented among β-structured antimicrobial peptides (AMPs) due to its complete lack of disulfide bridges or circularization, relying instead on non-covalent interactions for structural integrity [1]. The absence of disulfide bonds differentiates LCI from cysteine-stabilized β-sheet AMPs (e.g., defensins or protegrins) and suggests a unique evolutionary pathway for achieving functional stability. Key stabilizing forces identified include:

  • Hydrophobic clustering: Non-polar residues form a compact core that minimizes solvent exposure.
  • Aromatic stacking: Interdigitation of phenylalanine, tyrosine, and tryptophan side chains creates stabilizing π-π interactions.
  • Cation-π networks: Positive charges from lysine/arginine residues engage electron clouds of aromatic rings.
  • Hydrogen bonding: Extensive backbone H-bonding aligns β-strands with register fidelity [1] [4].

Molecular dynamics simulations reveal that this architecture maintains conformational stability under physiological temperatures (retaining >80% activity after 20 min at 80°C), a trait attributed to the cooperative effect of these non-covalent forces compensating for the absence of covalent crosslinks [1] [10]. The β-sheet arrangement creates an amphipathic surface with spatially segregated cationic and hydrophobic patches, facilitating initial electrostatic attraction to anionic bacterial membranes followed by hydrophobic intrusion [2] [4].

Table 1: Key Structural Features of LCI

Structural ParameterValue/DescriptionFunctional Implication
Dominant secondary structureFour-stranded antiparallel β-sheetMembrane interaction scaffold
Stabilizing bondsNo disulfide bridges; relies on hydrophobic clustering, aromatic stacking, H-bondingUnusual thermal stability (>80% activity at 80°C)
Residue count47 amino acidsCompact globular fold
Unique structural motifType-I β-turn linking β3 and β4 strandsFacilitates C-terminal domain flexibility
Net charge (pH 7)+8 (calculated from sequence)Electrostatic targeting of anionic membranes

Role of Aromatic-Rich C-Terminal Domain in Thermodynamic Stability and Cationic Charge Distribution

LCI exhibits a biochemical asymmetry between its N- and C-terminal regions, with the C-terminal segment (residues 22-47) harboring 80% of the peptide's aromatic residues (3 Trp, 4 Tyr, 1 Phe) and 86% of its cationic residues (5 Lys, 1 Arg) [4]. This uneven distribution creates a thermodynamic stability hotspot where aromatic-cationic synergies govern structural resilience. The C-terminal domain contributes two β-strands (β3 and β4) connected by a Type-I β-turn, forming a functional module with autonomous antimicrobial activity [4]. Synthetic peptides corresponding to this region (LCI₂₂₋₄₇-NH₂, sequence: KWIFKSKYYDSSKGYWVGIYEVWDRK-NH₂) retain potent bactericidal effects, demonstrating MIC values ≤4 μM against Gram-negative pathogens (Escherichia coli, Xanthomonas oryzae pv. oryzae) and antibiotic-resistant strains (gentamicin-resistant MRSA) [4] [7].

Biophysical analyses indicate the C-terminal domain drives membrane permeabilization through:

  • Electrostatic steering: Localized positive charge density facilitates rapid association with anionic phospholipid headgroups.
  • Hydrophobic insertion: Aromatic side chains (particularly tryptophan) penetrate the lipid bilayer interface via hydrophobic and hydrogen-bonding interactions.
  • Structural cooperativity: The β-strand arrangement positions aromatic and cationic residues for synergistic membrane disruption [4].

Thermal denaturation studies confirm the C-terminal fragment’s exceptional stability, mirroring the full-length peptide’s resistance to heat-induced unfolding. This resilience originates from enthalpy-driven stabilization where cation-π interactions between lysine/arginine and aromatic rings, and backbone amide-aromatic interactions, create a robust energy landscape resistant to perturbation [1] [4].

Comparative Analysis of LCI Homologs Across Bacillus Species

Genomic investigations reveal LCI homologs are conserved within the Bacillus genus, particularly in the B. subtilis and B. velezensis lineages. Core proteome analyses of 1,104 high-quality Bacillus genomes identified LCI-like sequences as lineage-specific fingerprint proteins in the B. subtilis group, exhibiting <50% amino acid identity with other Bacillus clades [3] [8]. Notably:

  • Biosynthetic context: LCI genes frequently co-localize with nonribosomal peptide synthetase (NRPS) clusters in B. velezensis strains (e.g., MEP218, BRI3), suggesting coordinated regulation of ribosomally synthesized and non-ribosomally synthesized antimicrobials [5] [6].
  • Sequence conservation: The aromatic-rich C-terminal domain shows >90% sequence similarity across B. subtilis, B. velezensis, and B. amyloliquefaciens isolates, while the N-terminus displays higher variability [3] [8].
  • Evolutionary dynamics: Phylogenomic analysis indicates LCI diversification aligns with Bacillus speciation events, with B. velezensis strains (e.g., FZB42, MEP218) retaining the most similar homologs to B. subtilis LCI [5] [8].

Table 2: Genomic Features of LCI Homologs in Selected Bacillus Species

Species/StrainGenomic ContextAromatic Residues in C-TerminusCationic Residues in C-TerminusConservation vs. B. subtilis LCI
Bacillus subtilis A014Chromosomal; independent gene8 (3W/4Y/1F)6 (5K/1R)100% (Reference)
Bacillus velezensis FZB42Proximity to surfactin NRPS cluster8 (3W/4Y/1F)6 (5K/1R)98.7%
Bacillus velezensis MEP218Adjacent to fengycin NRPS operon8 (3W/4Y/1F)6 (5K/1R)98.5%
Bacillus velezensis BRI3Co-localized with bacillibactin siderophore BGC7 (3W/3Y/1F)5 (4K/1R)97.9%
Bacillus amyloliquefaciens DSM7Within polymyxin resistance gene neighborhood8 (3W/4Y/1F)6 (5K/1R)96.2%

Despite high sequence conservation, the genomic environment of LCI homologs varies significantly. In B. velezensis MEP218, LCI-like genes reside near fengycin synthetase genes (fenA, fenD), while in B. velezensis BRI3, they neighbor bacillibactin siderophore clusters [5] [6]. This contextual plasticity suggests LCI’s integration into diverse antibiosis strategies across Bacillus lineages. Functional redundancy analyses indicate LCI homologs belong to the "accessory proteome," with presence in 73-89% of B. subtilis clade isolates but <10% of B. cereus group strains [3] [8]. This distribution pattern supports its role as a specialized antimicrobial weapon in plant-associated Bacillus species.

Comparative Note: While LCI's β-sheet topology is unique among small AMPs, larger bacteriocins (e.g., bacillocin 702 from B. subtilis) exhibit convergent evolution of β-sheet-rich membrane interaction domains, though invariably stabilized by disulfide bonds [1] [3]. This underscores LCI’s novel structural solution for achieving thermostability without covalent crosslinks.

Properties

Product Name

Antimicrobial peptide, Lci

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.